1-(3-Fluoropropyl)piperazine

Übersicht

Beschreibung

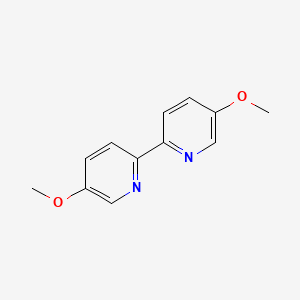

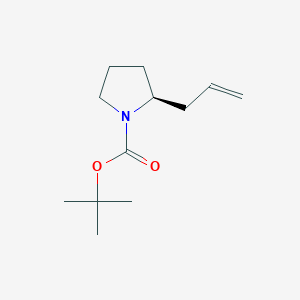

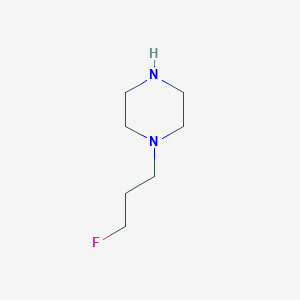

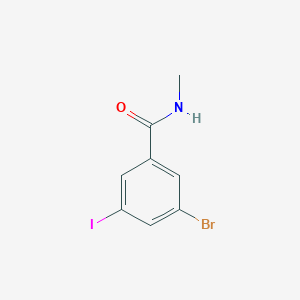

1-(3-Fluoropropyl)piperazine is a chemical compound with the molecular formula C7H15FN2 . It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-(3-Fluoropropyl)piperazine is 146.206 Da . The structure of this compound includes a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Wissenschaftliche Forschungsanwendungen

Applications in Therapeutic Agent Development

One significant area of application is the development of therapeutic agents, particularly targeting dopamine and serotonin transporters. For example, hydroxylated derivatives of related piperazine compounds have been synthesized and evaluated for their affinity and selectivity towards dopamine and serotonin transporters, revealing substantial enantioselectivity and potential as long-acting agents for the treatment of conditions like cocaine abuse (Hsin et al., 2002).

Role in Synthesis of Pharmaceutical Compounds

Additionally, piperazine derivatives play a crucial role in the synthesis of pharmaceutical compounds, such as flunarizine, a well-known drug used to treat migraines and other conditions, showcasing the versatility of piperazine-based compounds in medicinal chemistry (Shakhmaev et al., 2016).

Contributions to Radiotracer Development

Another notable application is in the development of radiotracers for positron emission tomography (PET) imaging, where derivatives of piperazines are utilized for assessing conditions such as stearoyl-CoA desaturase-1 expression in tumors, thereby contributing to the field of oncology and diagnostic imaging (Silvers et al., 2016).

Exploration in Antimicrobial Research

Research also extends into antimicrobial applications, where novel fluoroquinolone derivatives with piperazinyl moieties have been synthesized and evaluated for their inhibition of bacterial pathogens, highlighting the potential of piperazine derivatives in addressing antibiotic resistance (Chen et al., 2013).

Impact on Material Science and Chemistry

Furthermore, studies on the photochemistry of related compounds, such as ciprofloxacin in aqueous solutions, provide valuable insights into the stability and degradation pathways of these molecules under various environmental conditions, which is critical for pharmaceutical sciences and environmental chemistry (Mella et al., 2001).

Safety And Hazards

Zukünftige Richtungen

1-(3-[18F]fluoropropyl)piperazines are being studied as model compounds for the radiofluorination of pyrido[2,3-d]pyrimidines. The visualization of cyclin-dependent kinases (CDKs), which are overexpressed in multiple tumor types, with radiolabeled CDK inhibitors by means of positron emission tomography in vivo is a promising approach for tumor imaging .

Eigenschaften

IUPAC Name |

1-(3-fluoropropyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLFFUHMNSTDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropropyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)